molecular formula C10H22NPS B3819448 N-diethylphosphinothioylcyclohexanamine

N-diethylphosphinothioylcyclohexanamine

Cat. No.: B3819448
M. Wt: 219.33 g/mol
InChI Key: ISJCGMIIARFHDC-UHFFFAOYSA-N
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Description

N-diethylphosphinothioylcyclohexanamine is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethylphosphinothioylcyclohexanamine typically involves the reaction of diethylphosphinothioic chloride with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Diethylphosphinothioic Chloride with Cyclohexylamine:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-diethylphosphinothioylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used. The reactions are often carried out in polar solvents like acetonitrile or dimethylformamide.

Major Products

    Oxidation: Phosphine oxides

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphinothioyl compounds

Scientific Research Applications

N-diethylphosphinothioylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.

    Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-diethylphosphinothioylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The phosphinothioyl group is key to its activity, as it can form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • N-diethylphosphinothioylmethylamine
  • N-diethylphosphinothioylethylamine
  • N-diethylphosphinothioylpropylamine

Uniqueness

N-diethylphosphinothioylcyclohexanamine is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain applications, such as catalysis and enzyme inhibition, where the specific spatial arrangement of atoms is crucial for activity.

Properties

IUPAC Name

N-diethylphosphinothioylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NPS/c1-3-12(13,4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJCGMIIARFHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-diethylphosphinothioylcyclohexanamine
Reactant of Route 2
N-diethylphosphinothioylcyclohexanamine
Reactant of Route 3
N-diethylphosphinothioylcyclohexanamine
Reactant of Route 4
N-diethylphosphinothioylcyclohexanamine

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